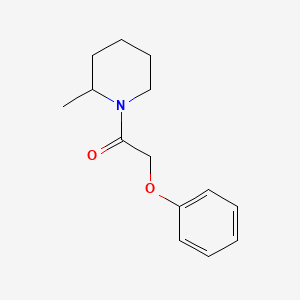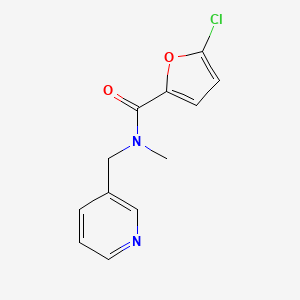
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential applications in epigenetic research. It was first identified as a selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression through chromatin modification. Since its discovery, BIX-01294 has been widely used as a tool compound to investigate the biological functions of G9a and its role in various cellular processes.
Wirkmechanismus
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone exerts its inhibitory effect on G9a by binding to the SET domain of the enzyme, which is responsible for its methyltransferase activity. This binding prevents the enzyme from accessing its substrate, histone H3, and inhibits the methylation of H3K9. This leads to changes in chromatin structure and gene expression, which can have profound effects on cellular behavior and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has several advantages as a tool compound for epigenetic research. It is highly selective for G9a and GLP, and has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited bioavailability and may not be suitable for in vivo studies.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone and its applications in epigenetic research. One area of interest is the development of more potent and selective inhibitors of G9a and GLP, which could have greater therapeutic potential for cancer and neurodegenerative diseases. Another area of interest is the investigation of the downstream effects of G9a inhibition on chromatin structure and gene expression, and how these changes contribute to cellular behavior and differentiation. Finally, this compound could be used as a tool compound to investigate the role of G9a in other cellular processes, such as DNA repair and cell cycle regulation.
Synthesemethoden
The synthesis of 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone involves several steps, including the condensation of 2-benzylbenzimidazole and 2,3-dihydroindole, followed by the addition of ethyl chloroacetate and subsequent hydrolysis to yield the target compound. The synthesis of this compound has been optimized to improve its purity and yield, and various modifications have been made to the synthetic route to facilitate large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its potential applications in epigenetic research. It has been shown to selectively inhibit G9a and its homolog GLP, which are responsible for the methylation of histone H3 lysine 9 (H3K9). By blocking this process, this compound can alter chromatin structure and gene expression, leading to changes in cellular behavior and differentiation. This compound has been used to investigate the role of G9a in various cellular processes, including stem cell differentiation, cancer progression, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c28-24(26-15-14-19-10-4-6-12-21(19)26)17-27-22-13-7-5-11-20(22)25-23(27)16-18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNUGXNFZGRTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)



![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)


![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)





